Cas no 2613382-55-9 (4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride)

4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride 化学的及び物理的性質
名前と識別子
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- 2613382-55-9
- EN300-27722254
- 4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride
- 4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride
-
- MDL: MFCD33032341
- インチ: 1S/C6H9F2NO2.ClH/c1-5(4(10)11)2-9-3-6(5,7)8;/h9H,2-3H2,1H3,(H,10,11);1H
- InChIKey: FQQRGXYDZIFUCL-UHFFFAOYSA-N
- ほほえんだ: Cl.FC1(CNCC1(C(=O)O)C)F
計算された属性
- せいみつぶんしりょう: 201.0368126g/mol
- どういたいしつりょう: 201.0368126g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 195
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.3Ų
4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27722254-5.0g |
4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride |
2613382-55-9 | 95.0% | 5.0g |
$4641.0 | 2025-03-20 | |
Enamine | EN300-27722254-0.05g |
4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride |
2613382-55-9 | 95.0% | 0.05g |
$425.0 | 2025-03-20 | |
Enamine | EN300-27722254-0.5g |
4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride |
2613382-55-9 | 95.0% | 0.5g |
$1249.0 | 2025-03-20 | |
Enamine | EN300-27722254-1.0g |
4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride |
2613382-55-9 | 95.0% | 1.0g |
$1599.0 | 2025-03-20 | |
Aaron | AR0284JC-500mg |
4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride |
2613382-55-9 | 95% | 500mg |
$1743.00 | 2025-02-15 | |
Enamine | EN300-27722254-5g |
4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride |
2613382-55-9 | 95% | 5g |
$4641.0 | 2023-09-10 | |
Aaron | AR0284JC-5g |
4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride |
2613382-55-9 | 95% | 5g |
$6407.00 | 2025-02-15 | |
Enamine | EN300-27722254-2.5g |
4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride |
2613382-55-9 | 95.0% | 2.5g |
$3136.0 | 2025-03-20 | |
Enamine | EN300-27722254-0.1g |
4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride |
2613382-55-9 | 95.0% | 0.1g |
$554.0 | 2025-03-20 | |
Aaron | AR0284JC-50mg |
4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride |
2613382-55-9 | 95% | 50mg |
$610.00 | 2025-02-15 |
4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride 関連文献
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochlorideに関する追加情報
Introduction to 4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride (CAS No. 2613382-55-9)
4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride is a fluorinated pyrrolidine derivative that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural properties and potential biological activities. This compound, identified by the chemical identifier CAS No. 2613382-55-9, represents a class of molecules that have been extensively studied for their utility in drug design and development. The presence of fluorine atoms and a carboxylic acid moiety in its structure imparts distinct physicochemical properties, making it a promising candidate for further exploration in synthetic chemistry and pharmacology.
The 4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride molecule is characterized by a pyrrolidine ring substituted with two fluorine atoms at the 4-position and a methyl group at the 3-position. The carboxylic acid functionality, further protonated as the hydrochloride salt, enhances its solubility in polar solvents, which is a critical factor in pharmaceutical formulations. This structural arrangement not only contributes to its stability but also influences its interactions with biological targets, making it an intriguing subject for medicinal chemists.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with high precision. The fluorinated pyrrolidine core of 4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride has been found to exhibit favorable interactions with various enzyme and receptor targets, suggesting potential applications in treating a range of therapeutic conditions. For instance, studies have shown that fluorinated heterocycles can modulate the activity of enzymes involved in metabolic pathways, making them valuable scaffolds for drug discovery.
In particular, the hydrochloride salt form of this compound enhances its bioavailability and pharmacokinetic properties, which are essential for developing effective therapeutic agents. The salt form improves dissolution rates and facilitates absorption in vivo, thereby increasing the compound's efficacy. This has been particularly observed in preclinical studies where 4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride demonstrated promising results in models of inflammation and pain management.
The role of fluorine atoms in medicinal chemistry cannot be overstated. Fluorine's ability to influence electronic properties, metabolic stability, and binding affinity makes it a cornerstone in the design of modern drugs. In the case of 4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride, the two fluorine atoms at the 4-position contribute to a high lipophilicity index, which is often correlated with improved blood-brain barrier penetration. This property is particularly relevant for developing treatments targeting central nervous system disorders.
Moreover, the methyl group at the 3-position of the pyrrolidine ring provides steric hindrance that can fine-tune interactions with biological targets. This modulation can lead to enhanced selectivity and reduced side effects compared to non-fluorinated analogs. The combination of these structural features makes 4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride a versatile building block for medicinal chemists seeking to develop novel therapeutics.
Current research is focused on exploring derivatives of this compound to optimize its pharmacological profile. By modifying substituents such as the carboxylic acid group or introducing additional functional moieties, scientists aim to enhance potency, selectivity, and pharmacokinetic properties. For example, esterification or amidation of the carboxylic acid may improve oral bioavailability while maintaining or even increasing biological activity.
Another area of interest is the synthesis of analogs that exhibit different metabolic fates. Fluorinated compounds are known to be resistant to certain enzymatic degradation pathways, which can lead to prolonged half-lives and reduced dosing frequencies. This characteristic is particularly appealing for chronic disease management where long-term compliance is crucial.
The use of high-throughput screening (HTS) techniques has accelerated the discovery process for compounds like 4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride. By rapidly testing large libraries of compounds against various biological targets, researchers can identify promising candidates for further development. HTS has already led to several breakthroughs in identifying novel scaffolds with therapeutic potential.
In conclusion,4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride (CAS No. 2613382-55-9) represents a significant advancement in pharmaceutical research due to its unique structural features and potential biological activities. Its fluorinated pyrrolidine core and carboxylic acid functionality make it a valuable scaffold for drug design, with applications ranging from anti-inflammatory agents to central nervous system therapies. As research continues to uncover new derivatives and applications,this compound is poised to play a crucial role in the development of next-generation therapeutics.
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